REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:8][CH2:7][C:6]([CH3:10])(O)[C:5]1=[CH2:11])([CH3:3])=[CH2:2].C[O:13][C:14]([CH3:16])=[CH2:15]>P(=O)(O)(O)O>[C:1]([CH:4]1[CH2:8][CH2:7][C:6]([CH3:10])=[C:5]1[CH2:11][CH2:15][C:14](=[O:13])[CH3:16])([CH3:3])=[CH2:2]
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C1C(C(CC1)(O)C)=C
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
COC(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the autoclave was brought, in an oil bath of 180° C, to an internal temperature of 150° C
|
Type
|
CUSTOM
|
Details
|
(about 50-75 minutes)
|
Duration
|
62.5 (± 12.5) min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by intensive cooling
|
Type
|
ADDITION
|
Details
|
treated with solid potassium hydroxide
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
By fractional distillation over solid potassium hydroxide there
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(C)C1C(=C(CC1)C)CCC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |